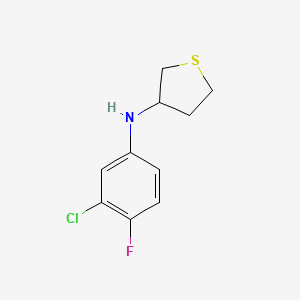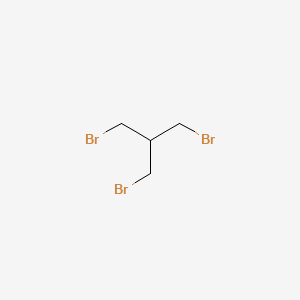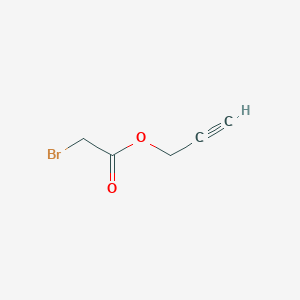
N-(3-chloro-4-fluorophenyl)thiolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)thiolan-3-amine is an organic compound characterized by the presence of a thiolane ring substituted with a 3-chloro-4-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)thiolan-3-amine typically involves the reaction of 3-chloro-4-fluoroaniline with thiolane derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiolane, followed by nucleophilic substitution with the aniline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloro-4-fluorophenyl)thiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiolane ring or the aromatic substituents.
Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)thiolan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)thiolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure but with a thiazole ring instead of a thiolane ring.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Contains a pyrazolo[4,3-b]pyridine core instead of a thiolane ring.
Uniqueness
N-(3-chloro-4-fluorophenyl)thiolan-3-amine is unique due to its specific substitution pattern and the presence of a thiolane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H11ClFNS |
|---|---|
Poids moléculaire |
231.72 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)thiolan-3-amine |
InChI |
InChI=1S/C10H11ClFNS/c11-9-5-7(1-2-10(9)12)13-8-3-4-14-6-8/h1-2,5,8,13H,3-4,6H2 |
Clé InChI |
JBIPUFUZCLIMFY-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC1NC2=CC(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)
![tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12115501.png)
![Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-](/img/structure/B12115507.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B12115513.png)
![3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-](/img/structure/B12115535.png)
![4-[1-(4-Ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B12115539.png)

![Benzenemethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-](/img/structure/B12115545.png)

![[3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12115553.png)
![(4E)-5-(3-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12115555.png)


